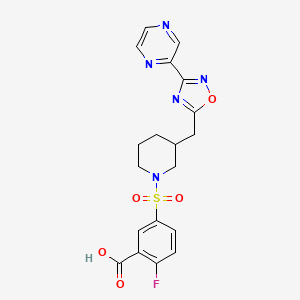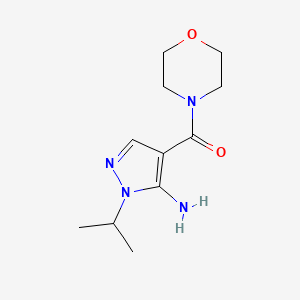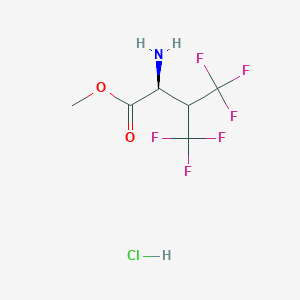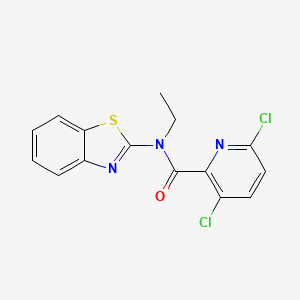![molecular formula C16H22Cl2N4O3 B2637921 1-[2-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride CAS No. 1311315-99-7](/img/structure/B2637921.png)
1-[2-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a methoxyethyl group, a tetrahydroisoquinoline group, a triazole group, and a carboxylic acid group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would contain a tetrahydroisoquinoline ring, which is a type of nitrogen-containing heterocycle, attached to a triazole ring, another type of nitrogen-containing heterocycle. These rings would be substituted with various groups including a methoxyethyl group and a carboxylic acid group .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, the triazole ring might undergo reactions with electrophiles, and the nitrogen in the tetrahydroisoquinoline ring could act as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound being acidic. The compound is likely to be solid at room temperature .Scientific Research Applications
Chemical Synthesis and Rearrangements
Rearrangement and synthesis processes involving tetrahydroisoquinoline derivatives, including methods that might be applicable to or share common pathways with the target compound, have been studied. For instance, methoxy-substituted 1-(α-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinolines, when heated in formic acid, rearrange initially to give 5-phenyl-2,3-dihydro-1H-3-benzazepines which are further reduced to 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines (McMahon, Thornber, & Ruchirawat, 1982).
Biological Evaluation
A study on tetrahydroisoquinoline-3-carboxylic acid derivatives has identified them as novel peroxisome proliferator-activated receptor (PPAR) gamma agonists. For example, one derivative showed potent activity in human PPAR gamma, reduced plasma glucose and triglyceride levels in male KK-Ay mice, and demonstrated potential as an efficacious and safe drug for diabetes (Azukizawa et al., 2008).
Antimicrobial Activities
The synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, which may have structural similarities or relevance to the compound , were investigated. Novel compounds synthesized from various ester ethoxycarbonylhydrazones and primary amines demonstrated good or moderate activities against tested microorganisms (Bektaş et al., 2007).
Heterocyclic Chemistry
Research into heterocyclic systems containing bridged nitrogen atoms, including synthesis and antibacterial activity of certain derivatives, highlights the importance of these chemical structures in developing new antimicrobial agents. The structural modification and evaluation of these compounds can provide insights into the design of molecules with desired biological properties (Hui et al., 2000).
Mechanism of Action
Future Directions
The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising biological activity, it could be further developed and studied as a potential drug. Alternatively, if it has interesting chemical or physical properties, it could find uses in materials science or other fields .
properties
IUPAC Name |
1-[2-(2-methoxyethyl)-3,4-dihydro-1H-isoquinolin-5-yl]-5-methyltriazole-4-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3.2ClH/c1-11-15(16(21)22)17-18-20(11)14-5-3-4-12-10-19(8-9-23-2)7-6-13(12)14;;/h3-5H,6-10H2,1-2H3,(H,21,22);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKNILPOJZVHOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)CCOC)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,2-Benzoxazol-3-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]methanesulfonamide](/img/structure/B2637838.png)
![4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline](/img/structure/B2637839.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2637841.png)
![N-(2,3-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2637842.png)




![N-(4-acetylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2637853.png)

![7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2637856.png)
![(1aR,5aR)-4-(2H-Tetrazol-5-yl)-1a,3,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene](/img/structure/B2637857.png)

![N-(2-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2637861.png)